molecular formula C14H11N3O B2548676 N-phenyl-1H-benzimidazole-2-carboxamide CAS No. 13745-42-1

N-phenyl-1H-benzimidazole-2-carboxamide

Cat. No.: B2548676
CAS No.: 13745-42-1
M. Wt: 237.262
InChI Key: XOZHJGPWRAFSMY-UHFFFAOYSA-N
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Description

N-phenyl-1H-benzimidazole-2-carboxamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-benzimidazole-2-carboxamide typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with phenyl isocyanate under reflux conditions to form the desired product. The reaction can be carried out in a suitable solvent such as ethanol or acetonitrile, and the product is usually purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated processes can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-1H-benzimidazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of N-phenyl-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: Similar structure but lacks the carboxamide group.

    N-phenylbenzimidazole: Similar structure but lacks the carboxamide group.

Uniqueness

N-phenyl-1H-benzimidazole-2-carboxamide is unique due to the presence of both the phenyl group and the carboxamide functionality.

Properties

IUPAC Name

N-phenyl-1H-benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZHJGPWRAFSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.4 g (0.05 mol) of dibenzimidazo(1,2a,1',2'-d)tetrahydropyrazine-6,13-dione and 30 g (0.18 mol) of 4-propionylaminoaniline are heated under reflux in 70 ml of dry dimethylformamide for 3 hours. After cooling down, about 700 ml of methanol are added. The precipitated solid is filtered off with suction and washed with methanol and dried to leave 20.7 g of the benzimidazole-2-carboxanilide of the formula ##STR93## Melting point 289°-291° C.
[Compound]
Name
dibenzimidazo(1,2a,1',2'-d)tetrahydropyrazine-6,13-dione
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

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